molecular formula C16H18N2O2S B414698 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine CAS No. 145253-76-5

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B414698
CAS No.: 145253-76-5
M. Wt: 302.4g/mol
InChI Key: OQQADZFNFNHIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a thiophene-2-carbonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-(thiophene-2-carbonyl)piperazine.

    Reduction: Formation of 1-(2-Methoxyphenyl)-4-(thiophene-2-hydroxymethyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxyphenyl and thiophene-2-carbonyl groups may play a role in binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Hydroxyphenyl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-4-(thiophene-2-hydroxymethyl)piperazine: Similar structure but with a hydroxymethyl group instead of a carbonyl group.

    1-(2-Methoxyphenyl)-4-(thiophene-2-methyl)piperazine: Similar structure but with a methyl group instead of a carbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQADZFNFNHIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.